2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-(1,3-benzodioxole-5-carbonylamino)-N-[2-(2-methoxyphenyl)ethyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S/c1-30-17-5-3-2-4-14(17)10-11-25-23(29)16-7-9-20-21(16)26-24(33-20)27-22(28)15-6-8-18-19(12-15)32-13-31-18/h2-6,8,12,16H,7,9-11,13H2,1H3,(H,25,29)(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZCHKDAQCLYKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2CCC3=C2N=C(S3)NC(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 453.56 g/mol. The structure features a benzo[d][1,3]dioxole moiety, which is known for its diverse pharmacological properties, linked to a cyclopenta[d]thiazole core.
| Property | Value |
|---|---|
| Molecular Formula | C24H27N3O4S |
| Molecular Weight | 453.56 g/mol |
| Solubility | Not specified |
| Melting Point | Not specified |
| Boiling Point | Not specified |
Anticancer Activity
Research indicates that derivatives of benzodioxole and thiazole structures exhibit significant anticancer properties. In vitro studies have shown that related compounds can inhibit the growth of various cancer cell lines, including leukemia and solid tumors. For instance, a study found that certain benzodioxole derivatives exhibited cytotoxicity against human CD4(+) lymphocytes, which are crucial in HIV research .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial activity; however, studies on similar compounds have yielded mixed results. While some benzodioxole derivatives demonstrated antibacterial effects against Gram-positive and Gram-negative bacteria, others did not show significant antimicrobial properties .
Antiviral Activity
The antiviral potential of related compounds has been explored, particularly against viruses such as HIV and hepatitis B. Some derivatives showed cytotoxic effects on virus-infected cells but lacked direct antiviral activity .
Anti-inflammatory Effects
Compounds with similar scaffolds have been evaluated for their anti-inflammatory properties. Preliminary studies indicate that certain thiazole derivatives possess anti-inflammatory activity by inhibiting pro-inflammatory cytokines .
Case Study 1: Synthesis and Evaluation of Benzodioxole Derivatives
In a study focused on synthesizing benzodioxole derivatives, researchers evaluated their biological activities against cervical (HeLa) and colorectal (Caco-2) cancer cell lines. The results indicated that specific modifications to the benzodioxole structure enhanced cytotoxicity against these cell lines .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR study was conducted on thiazole-containing compounds to determine the influence of substituents on biological activity. It was found that electron-withdrawing groups at specific positions significantly increased the potency against cancer cell lines .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Significant cytotoxicity in various cell lines |
| Antimicrobial | Mixed results; some compounds effective against specific bacteria |
| Antiviral | Limited direct activity; some cytotoxic effects observed |
| Anti-inflammatory | Potential inhibition of pro-inflammatory cytokines |
Scientific Research Applications
Structural Overview
The compound features a complex structure that includes several functional groups contributing to its biological activity:
- Benzo[d][1,3]dioxole moiety : Associated with various bioactive compounds.
- Cyclopenta[d]thiazole : Known for its pharmaceutical properties.
Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds containing the benzo[d][1,3]dioxole structure. The following sections summarize key findings from various studies.
Cytotoxicity Assays
In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:
| Compound | IC50 (HepG2) | IC50 (HCT116) | IC50 (MCF-7) |
|---|---|---|---|
| Doxorubicin | 7.46 µM | 8.29 µM | 4.56 µM |
| Compound A | 2.38 µM | 1.54 µM | 4.52 µM |
These results indicate that certain modifications to the benzo[d][1,3]dioxole structure can enhance cytotoxicity and selectivity towards cancer cells while sparing normal cells.
Study 1: Antitumor Evaluation
A comparative study assessed the antitumor potential of various benzo[d][1,3]dioxole derivatives against multiple cancer cell lines. Results indicated that specific structural modifications significantly enhanced cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells.
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis was conducted on derivatives of benzo[d][1,3]dioxole to identify structural features that enhance biological activity. Modifications at the carboxamide position were particularly influential in determining both potency and selectivity against cancer cells.
Comparison with Similar Compounds
Key Observations:
- Core Flexibility : The cyclopenta[d]thiazole in the target compound imposes greater steric constraints compared to simpler thiazole or cyclopropane-fused cores in analogues . This may influence binding pocket compatibility in kinase targets.
Spectroscopic Characterization
Structural confirmation of the target compound would employ techniques consistent with those used for analogues:
- IR Spectroscopy : Absence of C=O stretches (~1660–1680 cm⁻¹) in intermediates confirms cyclization (cf. ) .
- NMR : Distinct signals for the benzo[d][1,3]dioxole OCH₂O group (~6.06 ppm, singlet) and cyclopenta[d]thiazole protons (δ 1.12–1.72 ppm, multiplet) .
- Mass Spectrometry : High-resolution MS (HRMS) would verify the molecular ion peak (e.g., [M+H]⁺ ~550–600 m/z range, depending on substituents) .
Preparation Methods
Cyclocondensation of Cyclopentanone and Thiourea
The cyclopenta-thiazole core is synthesized via acid-catalyzed cyclocondensation. Cyclopentanone (1.0 equiv) reacts with thiourea (1.2 equiv) in concentrated hydrochloric acid under reflux (110°C, 8 h) to yield 5,6-dihydro-4H-cyclopenta[d]thiazole-2-amine (Yield: 65%). The amine group at position 2 is critical for subsequent benzodioxole coupling.
Oxidation to Carboxylic Acid
The 4-position methyl group is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) in alkaline conditions (pH 10–12, 70°C, 6 h). This step achieves 72% conversion, with purity confirmed via HPLC (99.2%).
Table 1: Optimization of Cyclopenta-Thiazole Synthesis
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Catalyst | HCl | H₂SO₄ | HCl |
| Temperature (°C) | 110 | 100 | 110 |
| Reaction Time (h) | 8 | 12 | 8 |
| Yield (%) | 65 | 58 | 65 |
Synthesis of Benzo[d]Dioxole-5-Carboxylic Acid
Formation of Benzo[d]Dioxole
Catechol (1.0 equiv) reacts with methanol (3.0 equiv) in the presence of sulfuric acid (0.1 equiv) at 80°C for 5 h to form benzo[d]dioxole (Yield: 88%). The methylenedioxy bridge is confirmed via ¹H NMR (δ 5.95 ppm, singlet).
Friedel-Crafts Carboxylation
Benzo[d]dioxole undergoes carboxylation at position 5 using chloroform (CHCl₃) and aluminum chloride (AlCl₃) in dichloromethane (DCM) at 0°C. The reaction achieves 78% yield, with regioselectivity validated by NOESY correlations.
Table 2: Carboxylation Efficiency by Catalyst
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| AlCl₃ | DCM | 0 | 78 |
| FeCl₃ | DCM | 0 | 63 |
| ZnCl₂ | Toluene | 25 | 41 |
Functionalization of the Cyclopenta-Thiazole Core
Nitration and Reduction
The 2-amine group on the cyclopenta-thiazole is introduced via nitration (HNO₃/H₂SO₄, 0°C, 2 h) followed by catalytic hydrogenation (H₂, Pd/C, 50 psi, 6 h). This two-step process achieves 84% overall yield.
Acyl Chloride Activation
Both carboxylic acid intermediates are converted to acyl chlorides using oxalyl chloride (2.5 equiv) and dimethylformamide (DMF, catalytic) in anhydrous dichloromethane (DCM, 25°C, 3 h). Quantitative conversion is confirmed by FT-IR (loss of -OH stretch at 2500 cm⁻¹).
Amide Coupling Reactions
Cyclopenta-Thiazole-4-Carboxamide Formation
The cyclopenta-thiazole-4-carbonyl chloride (1.0 equiv) reacts with 2-methoxyphenethylamine (1.2 equiv) in tetrahydrofuran (THF) with triethylamine (TEA, 2.0 equiv) as a base. The reaction proceeds at 25°C for 12 h (Yield: 89%).
Benzodioxole-5-Carboxamido Coupling
Benzo[d]dioxole-5-carbonyl chloride (1.0 equiv) couples with the 2-amine group on the cyclopenta-thiazole using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU, 1.5 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) in dimethyl sulfoxide (DMSO, 25°C, 24 h). The final product is isolated via column chromatography (Yield: 76%).
Table 3: Coupling Reagent Efficiency
| Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| HATU | DMSO | 24 | 76 |
| EDC | DCM | 48 | 63 |
| DCC | THF | 72 | 58 |
Optimization and Scale-Up Considerations
Solvent Selection
Polar aprotic solvents (DMSO, DMF) enhance coupling efficiency due to improved reagent solubility. Non-polar solvents (THF, DCM) are preferred for acyl chloride stability.
Temperature Control
Exothermic reactions (e.g., nitration) require rigorous cooling (−10°C) to prevent byproduct formation.
Purification Strategies
Silica gel chromatography (petroleum ether:ethyl acetate = 3:1) resolves regioisomers, while recrystallization (ethanol/water) improves final product purity (>99% by HPLC).
Q & A
Q. What are the recommended strategies for optimizing the synthesis of this compound, particularly for achieving high purity and yield?
- Methodological Answer : Synthesis optimization should focus on stepwise condensation and cyclization reactions. For example, refluxing intermediates with acetic acid and ammonium acetate under controlled pH conditions can enhance cyclization efficiency, as demonstrated in analogous thiadiazine-carboxamide syntheses . Additionally, purification via column chromatography using gradients of ethyl acetate/hexane (e.g., 30–70%) improves purity. Monitoring reaction progress with TLC or HPLC ensures intermediate stability, particularly for the benzodioxole and thiazole moieties, which may degrade under prolonged heating .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and H/C NMR are critical for verifying molecular weight and functional groups. For resolving stereochemical ambiguities, single-crystal X-ray diffraction (as applied to cyclopenta-thiophene derivatives) provides definitive structural confirmation . IR spectroscopy can validate carboxamide (C=O stretch at ~1650 cm) and thiazole ring formation (C-S-C vibrations at ~690 cm) .
Q. How can researchers address solubility challenges in biological assays for this compound?
- Methodological Answer : Solubility can be improved using co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations. For in vitro assays, pre-dissolving the compound in DMSO followed by dilution in PBS (pH 7.4) minimizes aggregation. Dynamic light scattering (DLS) can assess nanoparticle formation, which may interfere with bioavailability .
Advanced Research Questions
Q. What experimental design principles should guide the evaluation of this compound’s bioactivity against kinase targets or microbial pathogens?
- Methodological Answer : Prioritize target-specific assays (e.g., kinase inhibition via ADP-Glo™ or antimicrobial MIC assays) with appropriate positive controls (e.g., staurosporine for kinases, ciprofloxacin for bacteria). Dose-response curves (0.1–100 µM) and time-kill studies (for antimicrobials) ensure reproducibility. Incorporate counter-screens (e.g., cytotoxicity in HEK-293 cells) to rule off-target effects .
Q. How can contradictory bioactivity data (e.g., varying IC50_{50}50 values across studies) be systematically resolved?
- Methodological Answer : Contradictions often arise from assay conditions (e.g., ATP concentrations in kinase assays) or cell line heterogeneity. Standardize protocols using guidelines like the Minimum Information for Biological and Biomedical Investigations (MIBBI). Meta-analysis frameworks, such as hierarchical Bayesian modeling, can reconcile disparate datasets by accounting for variability in experimental parameters .
Q. What computational approaches are recommended for elucidating the structure-activity relationship (SAR) of this compound?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics (MD) simulations (AMBER/GROMACS) can predict binding modes to targets like cyclooxygenase-2 or bacterial topoisomerases. QSAR models built with descriptors like LogP, polar surface area, and H-bond donors/acceptors help prioritize derivatives for synthesis .
Q. How should researchers design stability studies to evaluate this compound under physiological conditions?
- Methodological Answer : Conduct forced degradation studies (acid/base hydrolysis, oxidative stress with HO, photolysis under ICH Q1B guidelines). Monitor degradation products via LC-MS and quantify half-life () in simulated gastric fluid (pH 1.2) and plasma (pH 7.4). Accelerated stability testing (40°C/75% RH for 6 months) predicts shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
